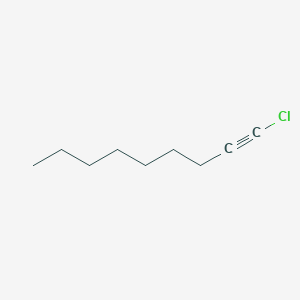
1-Nonyne, 1-chloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Nonyne, 1-chloro- is an organic compound that belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond The molecular formula for 1-Nonyne, 1-chloro- is C9H15Cl, indicating it has nine carbon atoms, fifteen hydrogen atoms, and one chlorine atom
Métodos De Preparación
The synthesis of 1-Nonyne, 1-chloro- typically involves organic chemistry techniques. One common method is the dehydrohalogenation of 1,2-dihaloalkanes using a strong base such as sodium amide (NaNH2) or potassium hydroxide (KOH). This reaction leads to the formation of an alkyne by eliminating a molecule of hydrogen halide (HX) from the dihaloalkane, resulting in a triple bond between two carbon atoms .
Análisis De Reacciones Químicas
1-Nonyne, 1-chloro- undergoes various types of chemical reactions due to the presence of the carbon-carbon triple bond and the chlorine atom. Some common reactions include:
Hydrogenation: Addition of hydrogen to the triple bond to form an alkane.
Halogenation: Addition of halogens (e.g., chlorine, bromine) to the triple bond.
Hydration: Addition of water to the triple bond to form an alcohol.
Substitution: Replacement of the chlorine atom with other functional groups.
Common reagents used in these reactions include hydrogen gas (H2) for hydrogenation, halogens (Cl2, Br2) for halogenation, and water (H2O) for hydration. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Nonyne, 1-chloro- has various applications in scientific research, particularly in the fields of chemistry and materials science. It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and polymers. Its reactivity makes it valuable for studying reaction mechanisms and developing new synthetic methods .
Comparación Con Compuestos Similares
1-Nonyne, 1-chloro- can be compared with other alkynes and haloalkanes. Similar compounds include:
1-Octyne: An alkyne with eight carbon atoms.
1-Decyne: An alkyne with ten carbon atoms.
1-Chlorooctane: A haloalkane with eight carbon atoms and one chlorine atom.
1-Chlorodecane: A haloalkane with ten carbon atoms and one chlorine atom.
The uniqueness of 1-Nonyne, 1-chloro- lies in its combination of a carbon-carbon triple bond and a chlorine atom, which imparts specific reactivity and makes it useful for various synthetic applications .
Propiedades
| 90722-14-8 | |
Fórmula molecular |
C9H15Cl |
Peso molecular |
158.67 g/mol |
Nombre IUPAC |
1-chloronon-1-yne |
InChI |
InChI=1S/C9H15Cl/c1-2-3-4-5-6-7-8-9-10/h2-7H2,1H3 |
Clave InChI |
RPARUSNHNBLGLA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC#CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,2-Dimethoxy-N-{[3-(methylsulfanyl)phenyl]methyl}ethan-1-amine](/img/structure/B14362222.png)
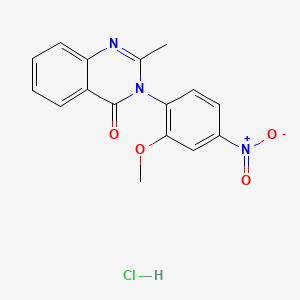
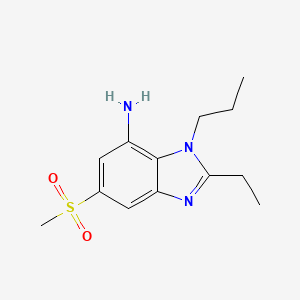
![(2-Hydroxyphenyl)-[2-(3-triethoxysilylpropoxy)phenyl]methanone](/img/structure/B14362240.png)
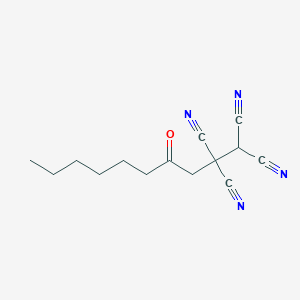
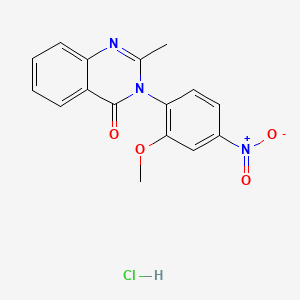
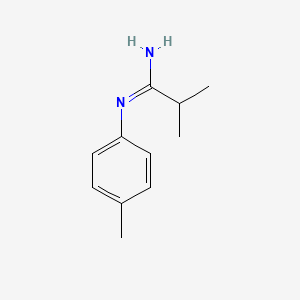
![Phenyl {4-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]phenyl}carbamate](/img/structure/B14362265.png)
